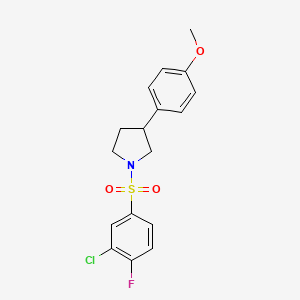

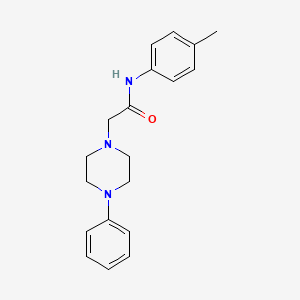

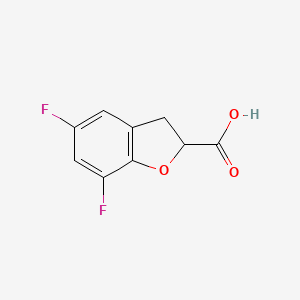

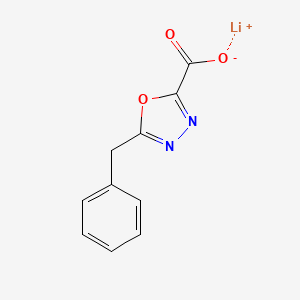

![molecular formula C13H10N4O3S B2940077 2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone CAS No. 900019-82-1](/img/structure/B2940077.png)

2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone (PSOP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound characterized by the presence of a ring of atoms with at least one atom of a different element. PSOP has been studied extensively for its potential use in drug design, as a building block for new materials, and as a reagent in chemical synthesis.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds related to the one , for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) was followed by investigation for various pharmacological activities. Some compounds demonstrated moderate inhibitory effects across all assays, possessing affinity for COX-2 and 5-LOX, which correlated with high analgesic and anti-inflammatory effects. Additionally, these compounds exhibited antioxidant potential and significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Synthesis and Reactions

The synthesis and reactions of new pyridazinones have been explored, yielding compounds with moderate antibacterial activity. This includes the reaction of pyridazinone derivatives with various reagents to produce novel compounds, some of which demonstrated activity against Gram-positive bacteria (Abdel Ghani Essam, 1991).

Analgesic and Anti-inflammatory Agents

A series of pyridazinone derivatives were synthesized and examined for their analgesic and anti-inflammatory activities. Among these compounds, certain derivatives were identified as promising analgesic and anti-inflammatory agents, displaying more potent activity than acetylsalicylic acid in specific tests, without showing gastric ulcerogenic effects (Gökçe et al., 2005).

Phosphodiesterase Inhibitors

Pyridazinone-based compounds have been synthesized as highly potent and selective phosphodiesterase 10A (PDE10A) inhibitors. These compounds exhibit excellent selectivity, favorable pharmacokinetics, and potent suppression of specific induced behaviors in mice, making them potential candidates for the treatment of neurological disorders (Kunitomo et al., 2014).

properties

IUPAC Name |

2-phenyl-6-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-12-7-6-10(19-8-11-14-15-13(21)20-11)16-17(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXOECONEBXFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.